BENZYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Overview
Description
Benzyl [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a piperazine ring, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves the condensation of benzyl alcohol with acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl or piperazine derivatives.
Scientific Research Applications
Benzyl [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of BENZYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: An ester with a similar structure but lacks the piperazine ring.
Methylbenzyl alcohol: Contains a benzyl group and an alcohol functional group.
Piperazine derivatives: Compounds with a piperazine ring but different substituents.
Uniqueness
Benzyl [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate is unique due to its combination of a benzyl group, a piperazine ring, and an acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
benzyl 2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-5-6-10-18(16)14-23-12-11-22-21(25)19(23)13-20(24)26-15-17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOYRJYYDRTOML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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